molecular formula C7H16N2O2S B1322486 1-(Isopropylsulfonyl)piperazine CAS No. 534615-34-4

1-(Isopropylsulfonyl)piperazine

Cat. No. B1322486
CAS RN: 534615-34-4
M. Wt: 192.28 g/mol
InChI Key: LCXAFSYDJOFYKE-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)piperazine is a member of the class of sulfonylpiperazines . It is a compound with the molecular formula C7H16N2O2S . The CAS number for this compound is 534615-34-4 .


Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms . The molecular weight of this compound is 192.279 Da .


Chemical Reactions Analysis

Piperazine compounds, including this compound, have been found to exert mixed effects at monoamine transporters . They are also involved in various chemical reactions, including colorimetric and spectrophotometric methods .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 192.279 Da and a molecular formula of C7H16N2O2S .

Scientific Research Applications

Piperazine Derivatives in Cancer Research

Piperazine derivatives have shown significant promise in cancer research. A study on a novel alkylated piperazine isolated from Arum palaestinum Boiss. revealed significant cytotoxicity against cultured tumor cell lines in vitro (El-Desouky, Ryu, & Kim, 2007). Additionally, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives were designed and showed inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

Piperazine Analogues in Therapeutic and Diagnostic Applications

Piperazine analogues have been explored for their therapeutic and diagnostic applications, particularly in oncology. One study focused on designing novel analogues of PB28, a σ receptor ligand, with reduced lipophilicity for potential use in positron emission tomography radiotracers (Abate et al., 2011).

Antidiabetic Activity of Piperazine Derivatives

In diabetes research, piperazine derivatives have been identified as new antidiabetic compounds. A compound named PMS 812 showed potent antidiabetic effects in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Central Pharmacological Activity

Piperazine derivatives have been studied for their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Piperazine Derivatives in Drug Design

The versatility of the piperazine scaffold has been highlighted in drug design, with applications ranging from CNS agents to anticancer, cardio-protective agents, and more (Rathi et al., 2016).

Exploration in Various Therapeutic Fields

Piperazine derivatives have been explored for their applications in various therapeutic fields, such as antibacterial and antifungal agents (Patil et al., 2019).

Future Directions

Recent research has focused on the development of novel sulfonyl piperazine antibiotics targeting the lipid A biosynthetic enzyme LpxH in Gram-negative bacteria . Additionally, there has been interest in expanding the structural diversity of piperazines, with recent advances in the C–H functionalization of the carbon atoms of the piperazine ring .

Biochemical Analysis

Biochemical Properties

1-(Isopropylsulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission. The binding of this compound to these receptors can modulate their activity, leading to changes in cellular signaling pathways . Additionally, this compound may inhibit certain enzymes, such as acetylcholinesterase, thereby affecting neurotransmitter levels and synaptic transmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, leading to hyperpolarization of nerve endings and subsequent inhibition of neurotransmission . Additionally, it can inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and prolonged neurotransmission . These interactions highlight the compound’s potential as a modulator of neural activity and a candidate for therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to modulate neurotransmission without causing significant adverse effects . At higher doses, it can induce neurotoxic symptoms, such as convulsions and tremors, due to excessive inhibition of acetylcholinesterase . These findings underscore the importance of dose optimization in therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown into inactive metabolites. These metabolic processes ensure the compound’s clearance from the body and prevent its accumulation to toxic levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, it is distributed throughout the body, with a preference for neural tissues due to its affinity for GABA receptors . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.

Subcellular Localization

This compound is localized primarily in the cytoplasm and mitochondria of cells. Its subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . Within the mitochondria, it can interact with mitochondrial proteins, affecting cellular respiration and energy production. This localization is crucial for its role in modulating cellular metabolism and inducing apoptosis in cancer cells.

properties

IUPAC Name

1-propan-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXAFSYDJOFYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626489
Record name 1-(Propane-2-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

534615-34-4
Record name 1-(Propane-2-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-BOC-piperazine (0.617 mmol) and diisopropylethylamine (0.679 mmol) in 0.5 mL of methylene chloride was added to a 4 mL vial. Propane-2-sulfonyl chloride (0.679 mmol) was added to the vial, and the reaction mixture was shaken overnight at room temperature. When the reaction was complete, it was diluted with 1.5 mL of methylene chloride and extracted with 1 mL of 1N solution of hydrogen chloride followed by 1 mL of 10% potassium carbonate solution. The organic layer was concentrated in vacuo. The residue was dissolved in 0.5 mL of tetrahydrofuran and 4M solution of hydrogen chloride in dioxane (0.5 mL). The solution was shaken overnight at room temperature then concentrated in vacuo to give 1-(propane-2-sulfonyl)-piperazine.
Quantity
0.617 mmol
Type
reactant
Reaction Step One
Quantity
0.679 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.679 mmol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperazine (1 g) and triethylamine (1.78 mL) in dichloromethane (20 mL) at 0° C. was added dropwise 2-propanesulfonyl chloride (1.30 mL). The reaction mixture was stirred at room temperature for 16 h and then quenched with water (20 mL) and extracted into dichloromethane (2×40 mL). The combined organic layers were washed with saturated aqueous brine solution (2×40 mL), dried (MgSO4) and concentrated to afford 1-(propane-2-sulfonyl)-piperazine as a white solid (1.87 g, 84%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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